molecular formula C19H16BrNOS B11342220 4-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11342220
M. Wt: 386.3 g/mol
InChI Key: JSSSNCUNIHZHCL-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a thiophene ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with 4-methylphenylamine to form the corresponding amide.

    Thiophene Attachment:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • 4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)PHENOL
  • N-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)-2-HYDRAZINO-2-OXOACETAMIDE
  • 2-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)-2-(HYDROXYIMINO)ACETAMIDE

Uniqueness

4-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, methylphenyl group, and thiophene ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16BrNOS

Molecular Weight

386.3 g/mol

IUPAC Name

4-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16BrNOS/c1-14-4-10-17(11-5-14)21(13-18-3-2-12-23-18)19(22)15-6-8-16(20)9-7-15/h2-12H,13H2,1H3

InChI Key

JSSSNCUNIHZHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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